Di-tert-dodecyl disulfide

Catalog No.
S599948
CAS No.
27458-90-8
M.F
C24H50S2
M. Wt
402.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-dodecyl disulfide

CAS Number

27458-90-8

Product Name

Di-tert-dodecyl disulfide

IUPAC Name

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane

Molecular Formula

C24H50S2

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

LEDIWWJKWAMGLD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC

Potential Antimicrobial Activity:

DTDD has been investigated for its potential antimicrobial activity against various pathogens, including bacteria and fungi. Some studies suggest that DTDD exhibits inhibitory effects against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the effectiveness and mechanism of action of DTDD against a broader range of microorganisms.

Environmental Studies:

DTDD has been identified as a byproduct in the thermal decomposition of certain drugs, such as sulfamethoxazole []. Research suggests that DTDD can react with atmospheric pollutants, particularly organophosphorus compounds, potentially impacting their environmental fate and behavior []. This research area explores the potential environmental impact of DTDD and its interactions with other chemicals.

Human Metabolite:

Recent research has identified DTDD as a metabolite in bovine (cow) tissues []. This finding suggests that DTDD may play a role in the metabolism of certain compounds in bovines, although further investigation is needed to understand its specific function and significance.

Di-tert-dodecyl disulfide is an organic compound classified as a disulfide, characterized by its molecular formula C24H50S2C_{24}H_{50}S_{2}. It appears as a white to yellowish solid with a distinctive odor and is primarily noted for its applications in agriculture as a fungicide and insecticide. The compound consists of two tert-dodecyl groups (branched 12-carbon chains) linked by a disulfide bond (S-S) . Di-tert-dodecyl disulfide is also found naturally in certain animal sources, such as cattle .

, particularly involving its disulfide bond. Upon heating, it decomposes to release sulfur dioxide (SO₂), hydrogen sulfide (H₂S), and other byproducts . Additionally, it can react competitively with phosphorus-based insecticides on surfaces exposed to air pollution, although the specific mechanisms of these interactions remain inadequately documented in scientific literature .

The biological activity of di-tert-dodecyl disulfide primarily revolves around its role as an insecticide and fungicide. Its exact mechanism of action is not fully understood, but it is theorized to disrupt the cell membranes of target organisms, leading to cell death . This disruption may be due to the compound's lipophilic nature, allowing it to interact effectively with lipid membranes.

Di-tert-dodecyl disulfide has several notable applications:

  • Agriculture: Used as a fungicide and insecticide to protect crops from pests and diseases.
  • Industrial Uses: Serves as an extreme pressure additive in lubricants, enhancing their performance under high-stress conditions .
  • Research: Employed in various chemical syntheses and studies related to sulfur chemistry.

Di-tert-dodecyl disulfide shares structural similarities with several other compounds in the disulfide category. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Di-n-butyl disulfideC₈H₁₈S₂Shorter alkyl chains; used in lubricants
Di-octyl disulfideC₁₆H₃₄S₂Longer alkyl chains; used in plasticizers
DodecanethiolC₁₂H₂₆SContains a single thiol group; used in surfactants
Polysulfides (e.g., TPS 20)VariableUsed as lubricants; more complex sulfur structures

Uniqueness of Di-tert-dodecyl Disulfide

Di-tert-dodecyl disulfide's uniqueness lies in its branched structure and specific applications as both an agricultural chemical and an industrial lubricant additive. Its dual functionality distinguishes it from other similar compounds that may serve only one primary purpose. Additionally, its natural occurrence in animals adds another layer of interest regarding its biological interactions and environmental impact .

Di-tert-dodecyl disulfide is formally recognized by multiple chemical identifiers and synonyms. Its systematic name, bis(2-methylundecan-2-yl) disulfide, reflects its structure: two tert-dodecyl groups (2-methylundecan-2-yl) linked by a disulfide bond (S–S). Key identifiers include:

PropertyValue
CAS Number27458-90-8
Molecular FormulaC24H50S2
Molecular Weight402.78 g/mol
SMILES NotationCCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
IUPAC Name1,2-Bis(2-methylundecan-2-yl)disulfane

Other synonyms include tert-dodecyl disulfide and di-tert-dodecyl persulfide, though the latter is less commonly used. The compound is characterized as a colorless to yellowish liquid with a density of 0.91 g/cm³ and a boiling point of 321°C.

Historical Context and Discovery

While specific discovery details remain unrecorded in accessible literature, di-tert-dodecyl disulfide is synthesized via oxidative dimerization of its precursor, 2-methylundecane-2-thiol. Industrial production typically employs catalytic oxidation under controlled conditions, yielding the disulfide as the primary product. This method aligns with general protocols for dialkyldisulfide synthesis, which involve thiol oxidation using agents like hydrogen peroxide or iodine.

Position within Organosulfur Chemistry

Di-tert-dodecyl disulfide belongs to the dialkyldisulfide subclass of organosulfur compounds, characterized by the R–S–S–R’ structural motif. Organosulfur chemistry encompasses a broad range of functional groups, including thiols, sulfoxides, and sulfones, but disulfides are distinguished by their S–S bonds.

ClassExample CompoundsKey Features
DialkyldisulfidesDi-tert-dodecyl disulfideSymmetrical S–S linkage, hydrophobic chains
Thiols2-Methylundecane-2-thiolTerminal –SH group, high reactivity
SulfoxidesDimethyl sulfoxideS=O bond, polar aprotic solvent

The tert-dodecyl substituents in di-tert-dodecyl disulfide confer unique hydrophobicity and stability, distinguishing it from smaller disulfides like dimethyl disulfide.

Structural Isomerism Considerations

  • Constitutional isomerism: Variations in branching positions within the dodecyl chains.
  • Stereoisomerism: While unlikely due to the molecule’s symmetry, minor asymmetries in substituent positions could theoretically exist.

The compound’s symmetry (identical tert-dodecyl groups) minimizes stereoisomerism, but branching variations in the alkyl chains may generate constitutional isomers. This heterogeneity is reflected in its physical properties, such as a broad melting point range and complex chromatographic profiles.

Molecular Structure and Stereochemistry

Di-tert-dodecyl disulfide exhibits a distinctive molecular architecture characterized by two bulky tertiary dodecyl groups connected through a central disulfide bond [1] [2]. The compound possesses the molecular formula C₂₄H₅₀S₂ with a molecular weight of 402.78 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane [6] [7].

The stereochemical configuration of di-tert-dodecyl disulfide is defined by the characteristic disulfide bond geometry, which exhibits a carbon-sulfur-sulfur-carbon dihedral angle approaching 90 degrees [8]. This geometric arrangement is typical of organic disulfides and reflects the optimal electronic configuration that minimizes steric hindrance while maintaining bond stability [8]. The disulfide bond length measures approximately 2.03 angstroms, consistent with other organic disulfides and similar to the sulfur-sulfur distance observed in elemental sulfur [8].

The molecular structure features two identical tertiary dodecyl substituents, making this compound a symmetrical disulfide of the formula R-S-S-R type [8]. Each tertiary dodecyl group contains a quaternary carbon center bonded to three methyl substituents and one decyl chain, creating significant steric bulk around the disulfide functional group [1] [2]. This structural arrangement results in a mixture of stereoisomers due to the conformational flexibility of the long alkyl chains [1] [5].

Physical Constants and Characteristics

Density and State of Matter

Di-tert-dodecyl disulfide exists as a liquid at room temperature (20°C) with a specific gravity of 0.91 [1] [5]. Alternative density measurements report values of 0.889 grams per cubic centimeter [3], indicating slight variations in measurement conditions or sample purity. The compound maintains its liquid state under standard atmospheric conditions due to the long-chain alkyl substituents that prevent efficient molecular packing [1] [5].

PropertyValueSource
Physical State (20°C)Liquid [1] [5]
Specific Gravity0.91 [1] [5]
Density0.889 g/cm³ [3]
AppearanceColorless to light orange to yellow clear liquid [1] [2] [5]

Boiling and Melting Points

The boiling point of di-tert-dodecyl disulfide has been reported with some variation in the literature. The most commonly cited value is 321°C at standard atmospheric pressure [1] [2] [5]. However, an alternative measurement under different conditions reports a boiling point of 466.9°C at 760 millimeters of mercury [3]. This discrepancy may be attributed to differences in measurement techniques or the isomeric composition of the samples analyzed.

The melting point data for di-tert-dodecyl disulfide is not available in the current literature [3], which is consistent with the compound's liquid state at room temperature and suggests that the melting point lies below ambient conditions.

Thermal PropertyValueConditionsSource
Boiling Point321°CStandard pressure [1] [2] [5]
Boiling Point466.9°C760 mmHg [3]
Melting PointNot available- [3]

Solubility Parameters

Di-tert-dodecyl disulfide demonstrates extremely low water solubility, with a reported water solubility of 260 nanograms per liter at 20°C [2]. This minimal aqueous solubility is consistent with the compound's highly hydrophobic nature due to the long alkyl chains and the nonpolar disulfide functionality [2]. The compound is described as practically insoluble in water [2].

The logarithm of the octanol-water partition coefficient (LogP) is reported as 12.5 at 20°C [2], indicating an extremely high preference for organic phases over aqueous environments. This high LogP value confirms the compound's lipophilic character and suggests excellent solubility in nonpolar organic solvents [2].

Solubility ParameterValueTemperatureSource
Water Solubility260 ng/L20°C [2]
LogP12.520°C [2]
Water Solubility DescriptionPractically insoluble- [2]

Spectroscopic Profiles

The spectroscopic characterization of di-tert-dodecyl disulfide reveals distinctive features associated with the disulfide functional group and the aliphatic hydrocarbon framework. The refractive index is reported as 1.49 [1] [2] [5], which is typical for organic compounds with similar molecular composition and structure.

Disulfide compounds exhibit characteristic vibrational modes that can be observed through infrared and Raman spectroscopy. The sulfur-sulfur stretching frequency typically appears in the range of 450-800 wavenumbers [17] [27]. For organic disulfides, the sulfur-sulfur stretching frequency is influenced by the dihedral angle of the carbon-sulfur-sulfur-carbon backbone, with frequencies varying linearly with conformational changes [17].

The carbon-sulfur stretching vibrations generally occur in the 600-700 wavenumber region, while the complex alkyl framework contributes numerous carbon-hydrogen stretching and bending modes throughout the spectrum [27]. The tertiary carbon centers and methyl groups provide characteristic absorption patterns in both the fingerprint region and the carbon-hydrogen stretching region above 2800 wavenumbers [27].

Spectroscopic PropertyValueSource
Refractive Index1.49 [1] [2] [5]
Characteristic S-S Stretch450-800 cm⁻¹ [17]
C-S Stretch Region600-700 cm⁻¹ [27]

Electronic Structure and Bonding

The electronic structure of di-tert-dodecyl disulfide is dominated by the central disulfide bond, which exhibits unique electronic properties due to the divalent sulfur atoms [8]. The disulfide bond has a typical bond dissociation energy of approximately 60 kilocalories per mole (251 kilojoules per mole), making it significantly weaker than carbon-carbon and carbon-hydrogen bonds [8]. This relative weakness makes the disulfide bond susceptible to cleavage by both electrophilic and nucleophilic reagents [8].

The electronic configuration around each sulfur atom involves sp³ hybridization, with two bonding electron pairs (one to carbon and one to the adjacent sulfur) and two lone pairs [8]. The frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap is influenced by the disulfide functionality [15] [16]. The molecular orbital characteristics are particularly relevant for understanding the compound's reactivity patterns and electronic transitions [15] [16].

The polarizability of the divalent sulfur atoms contributes to the compound's susceptibility to nucleophilic attack, with the reaction following the general mechanism: R-S-S-R + nucleophile → R-S-nucleophile + R-S⁻ [8]. The electron density distribution around the sulfur atoms is influenced by the bulky tertiary alkyl substituents, which provide steric protection while maintaining the electronic accessibility of the disulfide bond [8].

Thermodynamic Properties

The thermodynamic properties of di-tert-dodecyl disulfide are influenced by both the disulfide functional group and the extensive hydrocarbon framework. The standard reduction potential for organic disulfides is approximately -250 millivolts versus the standard hydrogen electrode at pH 7 [8]. This value indicates the compound's tendency to undergo reduction to the corresponding thiols under appropriate conditions [8].

The enthalpy and entropy changes associated with disulfide bond formation and cleavage follow patterns observed in other organic disulfides [18]. The formation of disulfide bonds from thiols is generally accompanied by a favorable enthalpy change but an unfavorable entropy change due to the reduced conformational freedom of the linked system [18]. The thermodynamic stability of the disulfide bond is enhanced by the steric bulk of the tertiary dodecyl groups, which reduce the accessibility of the sulfur atoms to reducing agents [18].

The heat capacity and thermal expansion properties are dominated by the long alkyl chains, which contribute significantly to the compound's thermal behavior [18]. The compound exhibits typical hydrocarbon-like thermal properties with additional contributions from the sulfur-containing functional group [18].

Surface Activity Characteristics

Di-tert-dodecyl disulfide exhibits surface-active properties due to its amphiphilic molecular structure, which combines hydrophobic alkyl chains with a polar disulfide functional group [11] [19]. The compound's ability to reduce surface tension and form organized molecular assemblies is influenced by the balance between hydrophobic and hydrophilic interactions [11] [19].

The critical micelle concentration represents the concentration above which surfactant molecules begin to form aggregates in solution [19]. For compounds with similar alkyl chain lengths, the critical micelle concentration typically decreases with increasing chain length up to a certain point, after which a cut-off effect is observed [11]. The bulky tertiary structure of the dodecyl groups in di-tert-dodecyl disulfide may influence its micellization behavior compared to linear alkyl disulfides [11].

The surface activity characteristics are also influenced by the disulfide bond's ability to undergo reduction-oxidation reactions, which can alter the compound's amphiphilic balance [11]. The compound's surface tension reduction properties make it potentially useful in applications requiring interface modification or emulsification [11].

Surface PropertyCharacteristicSource
Amphiphilic NatureHydrophobic chains with polar disulfide group [11]
Critical Micelle ConcentrationDependent on chain length and structure [19]
Surface Tension ReductionTypical of long-chain surfactants [11] [19]

XLogP3

11.1

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H305 (50%): May be fatal if swallowed and enters airways [Warning Aspiration hazard];
H316 (50%): Causes mild skin irritation [Warning Skin corrosion/irritation];
H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];
H413 (40%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

27458-90-8

Wikipedia

Bis(2-methylundecan-2-yl) disulfide

General Manufacturing Information

All other basic organic chemical manufacturing
Disulfide, di-tert-dodecyl: ACTIVE

Dates

Last modified: 08-15-2023

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